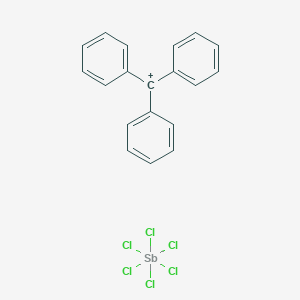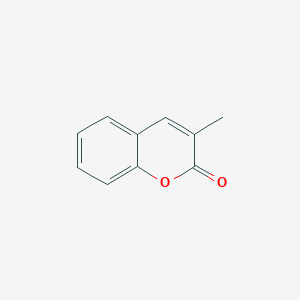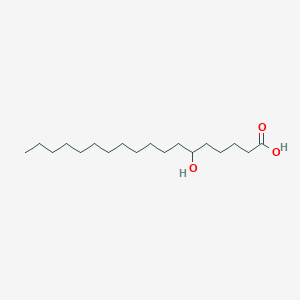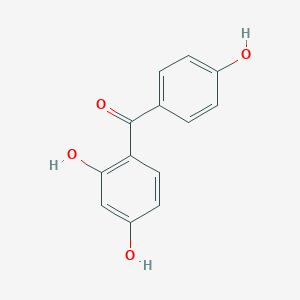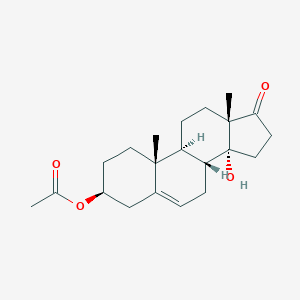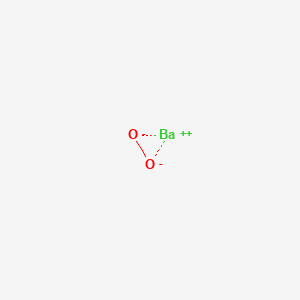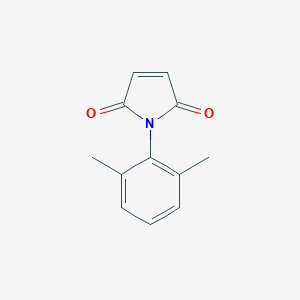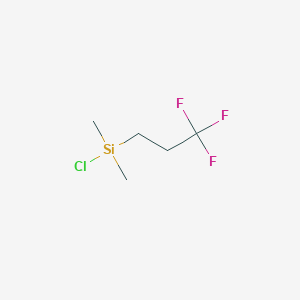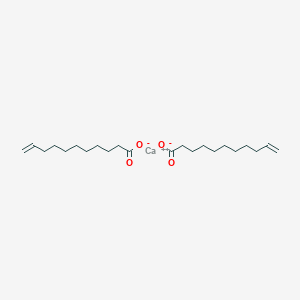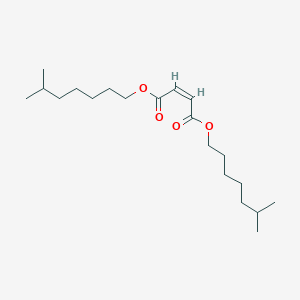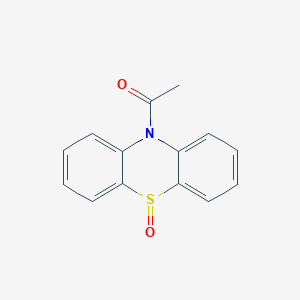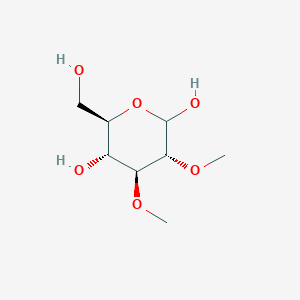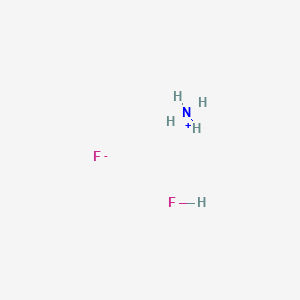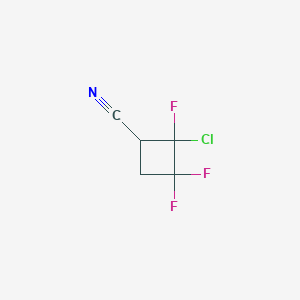
2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile often involves cycloaddition reactions and subsequent functional group transformations. For instance, 3,3-Difluorocyclobutene-1-carbonitrile was synthesized via cycloaddition of 1-chloro-2,2-difluoroethylene and acrylonitrile, followed by dehydrochlorination. This demonstrates a method that could potentially be adapted for the synthesis of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile by modifying the fluorination level and the cyclobutene ring formation process (Hall & Okamoto, 1974).
Molecular Structure Analysis
Molecular structure analysis of similar compounds shows significant interest in the electronic and steric effects imparted by substituents on the cyclobutane ring. The vibrational spectra analysis of polyhalogenated cyclobutanes provides insights into the conformational preferences and electronic effects of halogen substituents, which are relevant for understanding the structural characteristics of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile (Braude et al., 1990).
Chemical Reactions and Properties
The chemical reactivity of cyclobutane derivatives, including those similar to 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile, often involves reactions at the double bond or the manipulation of substituents. For example, reactions of diazoalkanes with unsaturated compounds have been explored, highlighting the potential for [3+2] and [1+2] cycloadditions that could be applicable to the synthesis and functionalization of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile derivatives (Tomilov et al., 2001).
Physical Properties Analysis
The analysis of physical properties such as boiling points, melting points, and solubility is crucial for the application and handling of chemical compounds. The study of the vibrational spectra and conformations of polyhalogenated cyclobutanes provides valuable information on the impact of halogen substituents on these physical properties, which could be extrapolated to understand the physical characteristics of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile (Braude et al., 1990).
Chemical Properties Analysis
Chemical properties such as reactivity towards nucleophiles, electrophiles, and radicals, as well as the stability of the compound under various conditions, are essential for its utilization in chemical synthesis and applications. The copolymerization studies of difluorocyclobutene-1-carbonitrile with various monomers demonstrate the compound's reactivity and potential utility in polymer science, offering insights into the chemical behavior of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile in similar contexts (Hall & Okamoto, 1974).
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Compounds
The research on 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile indicates its utility in the synthesis of fluorine-containing organic compounds. For instance, it has been used as an intermediate in the preparation of 2,2-difluorosuccinic acid, showcasing its importance in annulation, cyclization, dehalogenation, and oxidation reactions. The synthesis process highlights the compound's potential in creating valuable fluorinated intermediates for further chemical transformations (Raasch & Castle, 2003).
Development of Bicyclic Compounds
Another significant application is its involvement in the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles. This process involves a dynamic addition-intramolecular substitution sequence, highlighting the compound's role in generating bicyclic skeletons with moderate to good yields. These bicyclic compounds are stable, and the incorporated cyano group can be easily reduced, showcasing the compound's versatility in synthesizing complex organic structures (De Blieck & Stevens, 2011).
Structural and Spectroscopic Analysis
The compound has also been a subject of structural and spectroscopic analysis. For example, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was obtained from a related precursor using a novel protocol, where its solid-state structure was analyzed using X-ray analysis. This research not only sheds light on the structural features of such compounds but also explores their optical properties through UV–vis absorption and fluorescence spectroscopy (Jukić et al., 2010).
Novel Building Blocks for Synthesis
Furthermore, 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile serves as a precursor in the synthesis of novel building blocks for creating trifluoromethylated N-heterocycles. Its transformation into versatile intermediates exemplifies its utility in developing compounds with potential applications in various fields of chemical research (Channapur et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-2,3,3-trifluorocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N/c6-5(9)3(2-10)1-4(5,7)8/h3H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOYDUSNBSGAKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542554 |
Source


|
| Record name | 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile | |
CAS RN |
1546-77-6 |
Source


|
| Record name | 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


